Cas no 2901106-63-4 (2-(1-Methyl-1H-indazol-3-yl)propan-2-amine hydrochloride)
2-(1-Methyl-1H-indazol-3-yl)propan-2-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(1-Methyl-1H-indazol-3-yl)propan-2-amine hydrochloride
- 1H-Indazole-3-methanamine, α,α,1-trimethyl-, hydrochloride (1:1)
- 2901106-63-4
- G70046
- 2-(1-methylindazol-3-yl)propan-2-amine hydrochloride
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- Inchi: 1S/C11H15N3.ClH/c1-11(2,12)10-8-6-4-5-7-9(8)14(3)13-10;/h4-7H,12H2,1-3H3;1H
- InChI Key: AGXXUNFHKOTZGR-UHFFFAOYSA-N
- SMILES: N1(C)C2=C(C=CC=C2)C(C(C)(C)N)=N1.[H]Cl
Computed Properties
- Exact Mass: 225.1032752g/mol
- Monoisotopic Mass: 225.1032752g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 215
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.8Ų
2-(1-Methyl-1H-indazol-3-yl)propan-2-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1677225-250mg |
2-(1-Methyl-1H-indazol-3-yl)propan-2-amine hydrochloride |
2901106-63-4 | 96% | 250mg |
$32.0 | 2025-02-21 | |
| Ambeed | A1677225-1g |
2-(1-Methyl-1H-indazol-3-yl)propan-2-amine hydrochloride |
2901106-63-4 | 96% | 1g |
$84.0 | 2025-02-21 | |
| Ambeed | A1677225-5g |
2-(1-Methyl-1H-indazol-3-yl)propan-2-amine hydrochloride |
2901106-63-4 | 96% | 5g |
$300.0 | 2025-02-21 | |
| Ambeed | A1677225-250mg |
2-(1-Methyl-1H-indazol-3-yl)propan-2-amine hydrochloride |
2901106-63-4 | 96% | 250mg |
$32.0 | 2025-02-26 | |
| Ambeed | A1677225-1g |
2-(1-Methyl-1H-indazol-3-yl)propan-2-amine hydrochloride |
2901106-63-4 | 96% | 1g |
$84.0 | 2025-02-26 | |
| Ambeed | A1677225-5g |
2-(1-Methyl-1H-indazol-3-yl)propan-2-amine hydrochloride |
2901106-63-4 | 96% | 5g |
$300.0 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1363915-250mg |
2-(1-Methyl-1H-indazol-3-yl)propan-2-amine hydrochloride |
2901106-63-4 | 96% | 250mg |
$60 | 2025-07-04 | |
| eNovation Chemicals LLC | Y1363915-1g |
2-(1-Methyl-1H-indazol-3-yl)propan-2-amine hydrochloride |
2901106-63-4 | 96% | 1g |
$105 | 2025-07-04 | |
| eNovation Chemicals LLC | Y1363915-5g |
2-(1-Methyl-1H-indazol-3-yl)propan-2-amine hydrochloride |
2901106-63-4 | 96% | 5g |
$315 | 2025-07-04 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R188396-250mg |
2-(1-Methyl-1H-indazol-3-yl)propan-2-amine hydrochloride |
2901106-63-4 | 96% | 250mg |
¥242 | 2025-07-04 |
2-(1-Methyl-1H-indazol-3-yl)propan-2-amine hydrochloride Suppliers
2-(1-Methyl-1H-indazol-3-yl)propan-2-amine hydrochloride Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 2-(1-Methyl-1H-indazol-3-yl)propan-2-amine hydrochloride
Introduction to 2-(1-Methyl-1H-indazol-3-yl)propan-2-amine hydrochloride (CAS No. 2901106-63-4) and Its Emerging Applications in Chemical Biology
2-(1-Methyl-1H-indazol-3-yl)propan-2-amine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 2901106-63-4, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its indazole core and propylamine substituent, has garnered attention due to its structural versatility and potential biological activities. The hydrochloride salt form enhances its solubility, making it more amenable for various biochemical assays and drug development processes.
The indazole scaffold, a fused benzene-pyrazole structure, is a privileged motif in medicinal chemistry, known for its ability to interact with a wide range of biological targets. In particular, derivatives of indazole have been extensively studied for their roles in modulating enzyme activity, receptor binding, and signal transduction pathways. The presence of the 1-methyl-1H-indazol-3-yl moiety in 2-(1-Methyl-1H-indazol-3-yl)propan-2-amine hydrochloride introduces additional functional groups that can be exploited for fine-tuning pharmacokinetic properties and enhancing binding affinity.
The propylamine side chain further contributes to the compound's chemical diversity, allowing for modifications that could influence metabolic stability, solubility, and pharmacological effects. This structural flexibility makes 2-(1-Methyl-1H-indazol-3-yl)propan-2-amine hydrochloride a valuable candidate for structure-based drug design and high-throughput screening campaigns. Recent advances in computational chemistry have enabled more accurate predictions of molecular interactions, facilitating the rapid identification of lead compounds with desired therapeutic profiles.
One of the most compelling aspects of this compound is its potential in the development of targeted therapies. The indazole ring has been implicated in various biological processes, including inflammation, neurodegeneration, and cancer progression. Studies have demonstrated that indazole derivatives can modulate pathways involving kinases, transcription factors, and other key regulatory proteins. For instance, recent research has highlighted the role of indazole-based compounds in inhibiting Janus kinases (JAKs), which are overactive in certain inflammatory disorders.
The 1-methyl substitution on the indazole ring enhances metabolic stability while maintaining bioactivity, a crucial factor in drug development. Additionally, the propylamine group provides a hydrogen bond donor/acceptor capability, which is essential for optimizing binding interactions with biological targets. These features have led to investigations into its potential as an antagonist or agonist for G protein-coupled receptors (GPCRs), which are involved in numerous physiological processes.
In clinical settings, 2-(1-Methyl-1H-indazol-3-yl)propan-2-amine hydrochloride has been explored as a component in combination therapies aimed at enhancing therapeutic outcomes. Its ability to interact with multiple targets simultaneously suggests that it could serve as a scaffold for developing polypharmacological agents. Such agents are increasingly recognized for their potential to address complex diseases by simultaneously modulating several disease-relevant pathways.
The hydrochloride salt form of this compound improves its pharmacokinetic profile by increasing water solubility. This property is particularly advantageous for formulations requiring intravenous administration or oral delivery with high bioavailability. Solubility enhancements also facilitate efficient purification and crystallization processes during manufacturing, ensuring consistency and quality control.
Recent preclinical studies have demonstrated promising results when using 2-(1-Methyl-1H-indazol-3-yl)propan-2-amine hydrochloride in models of chronic inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokine production without significant off-target effects makes it an attractive candidate for further development. Moreover, its structural similarity to known bioactive molecules allows for rapid optimization through semi-synthetic approaches or combinatorial chemistry strategies.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of novel bioactive compounds like 2-(1-Methyl-1H-indazol-3-yl)propan-2-amine hydrochloride. Predictive models can now identify potential lead candidates based on structural features alone, significantly reducing the time required for hit identification. This approach has already been applied to indazole derivatives, yielding compounds with improved pharmacological profiles suitable for clinical trials.
Future directions in research may focus on exploring the compound's role in precision medicine applications. By leveraging genetic data and biomarker analysis, scientists can identify patient subpopulations that are more likely to benefit from therapies involving 2-(1-Methyl-1H-indazol-3-yiopropanamidine hydrochloride (a slight variation for SEO optimization). Such personalized treatment strategies align with broader trends in modern medicine aimed at improving patient outcomes through targeted interventions.
In conclusion, 2-(1-Methyl-H-indazol 3 yl)-propamidinum chloride CAS 2901106 63 4 represents a promising therapeutic agent with diverse applications across multiple disease areas. Its unique structural features combined with recent advancements in drug discovery technologies position it as a valuable asset in ongoing research efforts aimed at developing safer yet more effective treatments.
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